

Application Notes and Protocols for Chromous Bromide in Organometallic Synthesis

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Compound of Interest

Compound Name: Chromous bromide

CAS No.: 10049-25-9

Cat. No.: B167723

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Introduction

Organochromium compounds are valuable reagents in organic synthesis, known for their high chemoselectivity, particularly in carbon-carbon bond-forming reactions.[1][2] The generation of these organometallic species often involves the use of chromium(II) salts, with chromous chloride (CrCl_2) being the most extensively studied and utilized reagent.[3][4] While **chromous bromide** (CrBr_2) is expected to exhibit similar reactivity, specific protocols and quantitative data for its application are less prevalent in the scientific literature.

These application notes provide a comprehensive overview of the use of chromous halides in the synthesis of organometallic compounds, with a focus on the well-established Nozaki-Hiyama-Kishi (NHK) reaction.[3] While the detailed protocols primarily cite the use of chromous chloride, the principles and procedures can be considered analogous for **chromous bromide**, offering a foundational guide for researchers exploring its utility.

Key Applications

The primary application of chromous salts in organometallic synthesis is the formation of organochromium reagents, which are highly nucleophilic and react selectively with aldehydes over other carbonyl functionalities like ketones and esters.[1] This high degree of chemoselectivity makes them particularly useful in the synthesis of complex molecules and natural products.[5]

The most notable application is the Nozaki-Hiyama-Kishi (NHK) reaction, a nickel-catalyzed chromium(II)-mediated coupling of organic halides (vinyl, aryl, or allyl) with aldehydes to form alcohols.[3][6] This reaction is valued for its mild conditions and broad functional group tolerance.[7]

Data Presentation: Representative Yields in Nozaki-Hiyama-Kishi Reactions

The following table summarizes representative yields for the NHK reaction using chromous chloride. While specific data for **chromous bromide** is limited, similar outcomes can be anticipated. The yields are highly dependent on the specific substrates and reaction conditions.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocols

Protocol 1: Preparation of Anhydrous Chromous Halides

The successful synthesis of organochromium reagents necessitates the use of anhydrous chromium(II) halides. Commercially available hydrated chromium salts must be dehydrated

prior to use, as water will quench the organometallic intermediates. Thermal dehydration of chromium(III) halides is often ineffective as it can lead to the formation of oxyhalides.[10]

Materials:

- Chromium(III) halide hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$ or $\text{CrBr}_3 \cdot 6\text{H}_2\text{O}$)
- Thionyl chloride (SOCl_2) or thionyl bromide (SOBr_2)
- Inert gas (Argon or Nitrogen)
- Schlenk line apparatus
- Heating mantle

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas inlet, place the hydrated chromium(III) halide.
- Under a stream of inert gas, add an excess of thionyl chloride or thionyl bromide.
- Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by the cessation of HCl or HBr gas evolution.
- After cooling to room temperature, carefully remove the excess thionyl halide under reduced pressure.
- The resulting anhydrous chromium(III) halide can be stored under an inert atmosphere.
- To obtain the chromous (Cr(II)) salt, the anhydrous chromium(III) halide must be reduced. A common method is the reduction with hydrogen gas at 350-400 °C.[11] For laboratory-scale synthesis, reduction with zinc dust or lithium aluminum hydride in an appropriate solvent like THF is often employed immediately before use in the subsequent reaction.[2][12]

Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction (using Chromous Chloride as a representative example)

This protocol describes a general procedure for the nickel-catalyzed coupling of a vinyl halide with an aldehyde.

Materials:

- Anhydrous chromous chloride (CrCl_2)
- Nickel(II) chloride (NiCl_2) (catalytic amount, typically 0.1-1 mol%)
- Organic halide (e.g., vinyl bromide)
- Aldehyde
- Anhydrous, degassed solvent (e.g., DMF or THF)
- Inert gas (Argon or Nitrogen)
- Schlenk line apparatus
- Magnetic stirrer

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add anhydrous chromous chloride and a catalytic amount of nickel(II) chloride.
- Add the anhydrous, degassed solvent and stir the suspension.
- In a separate flask, prepare a solution of the organic halide and the aldehyde in the same solvent.
- Slowly add the solution of the organic halide and aldehyde to the stirring suspension of the chromium and nickel salts.
- The reaction is typically stirred at room temperature until completion (monitoring by TLC or LC-MS). The reaction time can vary from a few hours to overnight.
- Upon completion, the reaction is quenched by the addition of water.

- The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations



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Caption: General workflow for organometallic synthesis.



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Caption: Catalytic cycle of the NHK reaction.

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